
Ethyl 3-amino-4-propylpyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-4-propylpyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a pyridine derivative, and its chemical structure consists of a pyridine ring with an amino group, an ethyl ester, and a propyl chain attached to it. In
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-4-propylpyridine-2-carboxylate has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been investigated for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-4-propylpyridine-2-carboxylate is not fully understood. However, studies have shown that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 3-amino-4-propylpyridine-2-carboxylate has anticonvulsant, antinociceptive, and anti-inflammatory effects. It has also been found to have neuroprotective effects and may protect against oxidative stress and neuronal damage. Additionally, it has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 3-amino-4-propylpyridine-2-carboxylate in lab experiments is that it has a relatively simple synthesis method. Additionally, it has been shown to have a wide range of potential applications in medicinal chemistry. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic settings.
Zukünftige Richtungen
There are several potential future directions for research on Ethyl 3-amino-4-propylpyridine-2-carboxylate. One direction is to further investigate its mechanism of action and how it interacts with the GABAergic system and acetylcholinesterase. Another direction is to explore its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it may be worthwhile to investigate its potential as a treatment for other conditions such as epilepsy and chronic pain. Finally, further studies may be needed to optimize its use in therapeutic settings and to investigate potential side effects and toxicity.
Conclusion
In conclusion, Ethyl 3-amino-4-propylpyridine-2-carboxylate has significant potential as a chemical compound with potential applications in medicinal chemistry. Its synthesis method is relatively simple, and it has been found to have anticonvulsant, antinociceptive, and anti-inflammatory effects. Further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic settings.
Eigenschaften
CAS-Nummer |
155879-83-7 |
|---|---|
Produktname |
Ethyl 3-amino-4-propylpyridine-2-carboxylate |
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
ethyl 3-amino-4-propylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-8-6-7-13-10(9(8)12)11(14)15-4-2/h6-7H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
LTFGXYYCICFVLV-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC=C1)C(=O)OCC)N |
Kanonische SMILES |
CCCC1=C(C(=NC=C1)C(=O)OCC)N |
Synonyme |
2-Pyridinecarboxylicacid,3-amino-4-propyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



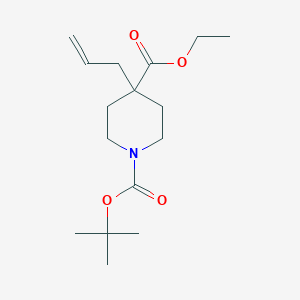


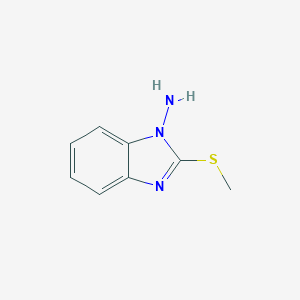
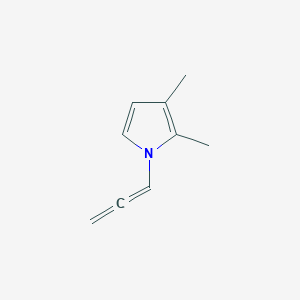

![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
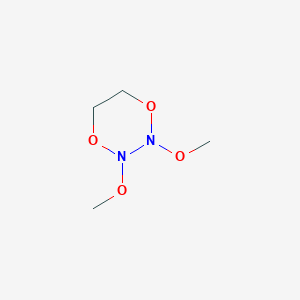

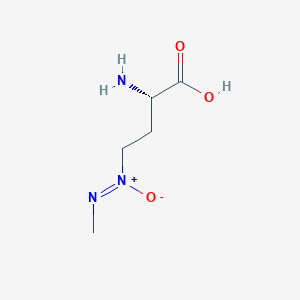


![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)